Pirogliride tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pirogliride tartrate is an oral hypoglycemic agent known for its ability to accelerate glucose usage and insulin secretion by the islets of Langerhans . It is structurally and mechanistically distinct from other hypoglycemic agents such as sulfonylureas and biguanides . This compound has shown promising results in the treatment of diabetes, particularly in patients with impaired β-cell responsiveness to glucose .
Preparation Methods
The synthetic route typically involves the reaction of pyrrolidine with phenyl isocyanate under controlled conditions to form the desired compound . Industrial production methods for pirogliride tartrate involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Pirogliride tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acid derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
Pirogliride tartrate has been extensively studied for its hypoglycemic effects and potential therapeutic applications in diabetes management . It has been found to potentiate glucose-induced insulin secretion from isolated islets, making it a valuable tool for probing the underlying mechanisms of insulin secretion . Additionally, this compound has shown promise in the treatment of diabetes in animal models, including rats, dogs, mice, and monkeys . Its unique mechanism of action and ability to enhance glucose metabolism make it a potential candidate for further research and development in the field of diabetes therapy .
Mechanism of Action
The hypoglycemic effect of pirogliride tartrate is primarily attributed to its ability to potentiate glucose-induced insulin secretion from the islets of Langerhans . This effect is accompanied by facilitated glucose metabolism, which helps in lowering blood glucose levels . This compound partially prevents the inhibitory effects of mannoheptulose on glucose-induced secretion and utilization, further enhancing its hypoglycemic action . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to involve non-pancreatic mechanisms as well .
Comparison with Similar Compounds
Pirogliride tartrate is unique in its structure and mechanism of action compared to other hypoglycemic agents such as sulfonylureas and biguanides . Unlike sulfonylureas, this compound does not increase peripheral plasma insulin levels in fasted dogs and lowers blood glucose in diabetic animal models without causing a rise in insulin concentrations . Similar compounds include tolbutamide and metformin, which are also used in diabetes management but differ in their chemical structure and mode of action . This compound’s ability to enhance glucose metabolism and potentiate insulin secretion makes it a distinct and valuable compound in the field of diabetes research .
Properties
CAS No. |
62625-19-8 |
---|---|
Molecular Formula |
C20H28N4O6 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;N-(1-methylpyrrolidin-2-ylidene)-N'-phenylpyrrolidine-1-carboximidamide |
InChI |
InChI=1S/C16H22N4.C4H6O6/c1-19-11-7-10-15(19)18-16(20-12-5-6-13-20)17-14-8-3-2-4-9-14;5-1(3(7)8)2(6)4(9)10/h2-4,8-9H,5-7,10-13H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI Key |
POCOFJTXQYWTDN-LREBCSMRSA-N |
SMILES |
CN1CCCC1=NC(=NC2=CC=CC=C2)N3CCCC3.C(C(C(=O)O)O)(C(=O)O)O |
Isomeric SMILES |
CN1CCCC1=NC(=NC2=CC=CC=C2)N3CCCC3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CN1CCCC1=NC(=NC2=CC=CC=C2)N3CCCC3.C(C(C(=O)O)O)(C(=O)O)O |
Synonyms |
McN 3495 pirogliride pirogliride tartrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.